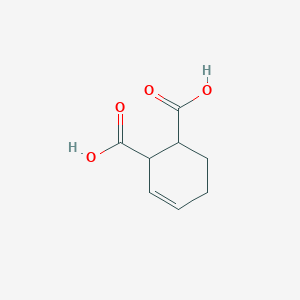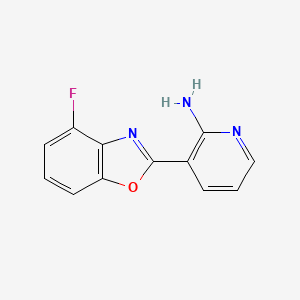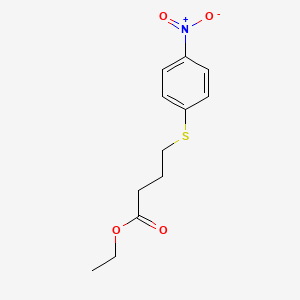
diethyl 2-(propylamino)malonate
Descripción general
Descripción
diethyl 2-(propylamino)malonate is an organic compound that belongs to the class of malonates It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a propylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
diethyl 2-(propylamino)malonate can be synthesized through the alkylation of diethyl malonate with propylamine. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then reacts with propylamine to form diethyl (propylamino)malonate.
Industrial Production Methods
Industrial production of diethyl (propylamino)malonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
diethyl 2-(propylamino)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group.
Hydrolysis: It can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Formed through hydrolysis.
Substituted Acetic Acids: Formed through decarboxylation.
Aplicaciones Científicas De Investigación
diethyl 2-(propylamino)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of diethyl (propylamino)malonate involves its reactivity as a nucleophile. The propylamino group enhances its nucleophilicity, allowing it to participate in various substitution and addition reactions. The compound can form enolate ions, which are key intermediates in many of its reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: The parent compound, lacking the propylamino group.
Dimethyl Malonate: A similar compound with methyl groups instead of ethyl groups.
Malonic Acid: The non-esterified form of diethyl malonate.
Uniqueness
diethyl 2-(propylamino)malonate is unique due to the presence of the propylamino group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for unique substitution patterns and enhances the compound’s utility in organic synthesis.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
diethyl 2-(propylamino)propanedioate |
InChI |
InChI=1S/C10H19NO4/c1-4-7-11-8(9(12)14-5-2)10(13)15-6-3/h8,11H,4-7H2,1-3H3 |
Clave InChI |
QNTZEYDOYZESLO-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one](/img/structure/B8313311.png)









![N-[4-Fluoro-2-(2-methyl-allyloxy)-phenyl]-acetamide](/img/structure/B8313374.png)


![8-Isopropoxy-7-morpholin-4-yl-[1,6]naphthyridine](/img/structure/B8313391.png)
